molecular formula C10H12F6N3O3P B12772986 2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate CAS No. 72102-61-5

2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate

Cat. No.: B12772986
CAS No.: 72102-61-5
M. Wt: 367.18 g/mol
InChI Key: UVCFACXCUZGBNT-UHFFFAOYSA-O
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Description

2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate is a chemical compound with the molecular formula C10H11F6N3O3P. It is known for its unique structure, which includes a diazonium group, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxy-4-acetamidoaniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of hexafluorophosphoric acid. The reaction is usually conducted at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and precise control of temperature and reagent addition are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Azo compounds with vibrant colors, useful in dye manufacturing.

    Reduction Reactions: The corresponding aniline derivative.

Scientific Research Applications

2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate involves the formation of a diazonium ion, which is highly reactive. This ion can undergo various reactions, such as substitution and coupling, by interacting with nucleophiles or other reactive species. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to other diazonium salts. This makes it particularly useful in specific synthetic applications and research contexts .

Properties

CAS No.

72102-61-5

Molecular Formula

C10H12F6N3O3P

Molecular Weight

367.18 g/mol

IUPAC Name

4-acetamido-2,5-dimethoxybenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C10H11N3O3.F6P/c1-6(14)12-7-4-10(16-3)8(13-11)5-9(7)15-2;1-7(2,3,4,5)6/h4-5H,1-3H3;/q;-1/p+1

InChI Key

UVCFACXCUZGBNT-UHFFFAOYSA-O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)[N+]#N)OC.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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